Structural and Physicochemical Profiling of 5-Chlorobenzofuran-2-carbaldehyde: A Technical Guide for Medicinal Chemistry
Structural and Physicochemical Profiling of 5-Chlorobenzofuran-2-carbaldehyde: A Technical Guide for Medicinal Chemistry
Executive Summary
The benzofuran ring system is a highly privileged scaffold in modern drug discovery, offering exceptional structural rigidity and versatile binding capabilities within biological targets. Specifically, 5-Chlorobenzofuran-2-carbaldehyde (CAS: 23145-14-4) serves as a critical intermediate in the synthesis of advanced therapeutics. The strategic placement of a chlorine atom at the C5 position enhances lipophilicity and metabolic stability, while the C2-carbaldehyde group provides a highly reactive electrophilic center for condensation and derivatization. This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthesis protocols, and its pivotal role in developing antimicrobial and anticancer agents.
Chemical Identity & Physicochemical Properties
Understanding the baseline physicochemical properties of 5-Chlorobenzofuran-2-carbaldehyde is essential for predicting its behavior in both synthetic workflows and biological assays. The halogenation at C5 significantly alters the electron density of the aromatic system, increasing the partition coefficient (LogP) which is critical for cellular membrane permeability in downstream drug candidates 1[1]. Furthermore, the planar nature of the benzofuran core conjugated with the aldehyde group facilitates strong
Quantitative Data Summary
| Property | Value | Mechanistic Significance |
| Chemical Name | 5-Chlorobenzofuran-2-carbaldehyde | Core scaffold for diverse pharmacological derivatives. |
| CAS Number | 23145-14-4 | Standard identifier for reagent sourcing 2[2]. |
| Molecular Formula | C9H5ClO2 | Defines the halogenated heterocyclic structure. |
| Molecular Weight | 180.59 g/mol | Low molecular weight ensures high ligand efficiency. |
| Melting Point | 128.4 – 133.1 °C | Indicates a highly stable crystalline solid at room temperature 3[3]. |
| Density | ~1.389 g/cm³ | High density typical of halogenated aromatic systems. |
| SMILES | O=Cc1cc2cc(Cl)ccc2o1 | Enables computational modeling and virtual screening. |
Synthesis & Purification Workflow
The synthesis of 5-chlorobenzofuran-2-carbaldehyde requires precise control over reaction conditions to prevent the over-oxidation of the sensitive aldehyde group. A highly efficient, self-validating protocol utilizes the nucleophile-intercepted Meyer-Schuster rearrangement of o-hydroxyphenyl propargylic alcohols 3[3].
Step-by-Step Methodology & Causality
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Reagent Assembly & Activation:
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Action: In a 10 mL Schlenk tube equipped with a magnetic stir bar, combine the o-hydroxyphenyl propargylic alcohol precursor (0.2 mmol), pyridine N-oxide (0.24 mmol), and a catalytic amount of acid (e.g., TsOH) in toluene (3 mL).
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Causality: The Schlenk tube provides a controlled environment to prevent unwanted atmospheric side reactions. Pyridine N-oxide acts as a precise oxidant and nucleophile interceptor, driving the rearrangement of the propargylic alcohol directly into the aldehyde without over-oxidizing it to a carboxylic acid. The acid catalyst activates the alkyne for nucleophilic attack.
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Thermal Rearrangement:
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Action: Heat the reaction mixture in an oil bath at reflux. Monitor the progression via Thin Layer Chromatography (TLC).
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Self-Validation: The highly conjugated product will be strongly UV-active. The disappearance of the starting material spot and the emergence of a new, lower-polarity spot confirms conversion.
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Quenching & Neutralization:
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Action: Cool to room temperature and quench with saturated aqueous NaHCO₃ solution.
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Causality: Rapid neutralization of the acid catalyst is critical. Prolonged exposure of the newly formed aldehyde to acidic conditions during workup can lead to polymerization or hydration.
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Extraction & Desiccation:
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Action: Extract the aqueous phase with Ethyl Acetate (EtOAc) (10 mL × 3). Wash combined organic layers with brine and dry over anhydrous Na₂SO₄.
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Causality: EtOAc possesses the optimal polarity to extract the aldehyde while leaving polar inorganic salts in the aqueous phase. Na₂SO₄ chemically binds residual water, preventing product degradation during solvent evaporation.
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Purification & Analytical Confirmation:
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Action: Evaporate under vacuum and purify via silica gel column chromatography (petroleum ether/EtOAc = 10:1 to 3:1).
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Self-Validation: Confirm the structure via ¹H NMR (400 MHz, CDCl₃). A successful synthesis is definitively proven by the presence of a distinct aldehyde proton singlet at approximately
9.88 ppm 3[3].
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Figure 1: Self-validating synthesis workflow for 5-Chlorobenzofuran-2-carbaldehyde.
Role in Drug Discovery & Medicinal Chemistry
Benzofuran derivatives are ubiquitous in nature and serve as an important basis for medicinal chemistry due to their broad-spectrum biological activities 4[4]. The 2-carbaldehyde moiety is highly reactive, making it an ideal anchor point for synthesizing complex pharmacophores.
Antimicrobial and Antifungal Derivatization
Condensation of 5-chlorobenzofuran-2-carbaldehyde with primary amines yields Schiff bases, which are well-documented for their potent antimicrobial properties. For instance, reacting the aldehyde with 1,2,4-triazole-3-thiol derivatives produces compounds that exhibit significant antibacterial activity against resistant strains 5[5].
Similarly, oximation of the aldehyde to form ketoxime derivatives results in potent antifungal agents. These derivatives act as ergosterol inhibitors, showing significant inhibitory activity against Candida strains (e.g., Candida glabrata, Candida albicans) with MIC₅₀ values ranging from 0.78 to 1.56
Protocol for Schiff Base Formation:
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Dissolve 5-chlorobenzofuran-2-carbaldehyde and the target amine in absolute ethanol. Causality: Ethanol solubilizes the reagents and allows for the azeotropic removal of water, driving the equilibrium toward imine formation.
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Add a catalytic amount of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the amine nucleophile.
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Reflux and monitor via FT-IR (disappearance of the C=O stretch at ~1680 cm⁻¹ and appearance of the C=N stretch at ~1600-1620 cm⁻¹).
Anticancer Therapeutics
The rigid, hydrophobic nature of the benzofuran core allows it to intercalate or bind deeply into hydrophobic protein pockets. Derivatives synthesized from this core have been identified as allosteric cannabinoid receptor type 1 (CB1) modulators and NF-κB inhibitors. These compounds demonstrate excellent antiproliferative activity against human mammary gland epithelial cell lines (MCF-10A) and other tumor cells, often rivaling established drugs like doxorubicin 7[7].
Figure 2: Pharmacological derivatization pathways of 5-Chlorobenzofuran-2-carbaldehyde.
Conclusion
5-Chlorobenzofuran-2-carbaldehyde is far more than a simple building block; it is a highly tunable pharmacophore core. By understanding the causality behind its synthetic handling—specifically the need to protect the reactive aldehyde during purification—and leveraging its predictable derivatization pathways, medicinal chemists can efficiently generate libraries of potent antimicrobial and anticancer agents. Rigorous self-validation through TLC, FT-IR, and NMR ensures the integrity of these workflows, accelerating the transition from benchtop synthesis to biological evaluation.
References
- BLD Pharm:5-Chlorobenzofuran-2-carbaldehyde (CAS 23145-14-4).
- ChemBK:5-Chlorobenzofuran-2-carbaldehyde Physicochemical Data.
- Royal Society of Chemistry (RSC):Synthesis of 2-Acyl Benzofurans and Indoles Based on Nucleophile–Intercepted Meyer–Schuster Rearrangement.
- PubMed / Springer:A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases.
- ResearchGate:Synthesis and Anticandidal Activities of Some Aryl (5-Chloro-Benzofuran-2-yl) Ketoximes.
- PMC / NIH:Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
- ScienceOpen / RSC Advances:Natural source, bioactivity and synthesis of benzofuran derivatives.
Sources
- 1. chembk.com [chembk.com]
- 2. 23145-14-4|5-Chlorobenzofuran-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
